

Technical Masterclass: 5-Chloro-2,3-dimethoxypyridine Hydrochloride

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Compound of Interest

Compound Name:	5-Chloro-2,3-dimethoxypyridine hydrochloride
CAS No.:	1704065-35-9
Cat. No.:	B1434210

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Optimizing the Pyridine Core for Next-Generation Kinase Inhibitors

Executive Summary

5-Chloro-2,3-dimethoxypyridine Hydrochloride (CAS: 284040-73-9 [Free Base]) represents a high-value scaffold in modern drug discovery, particularly within the realm of kinase inhibition and bi-aryl therapeutic agents. Unlike simple halopyridines, the 2,3-dimethoxy substitution pattern offers a unique electronic profile:

- **Electron-Donating Shield:** The two methoxy groups increase electron density at the pyridine nitrogen, modulating basicity and solubility.
- **Orthogonal Reactivity:** The C5-Chloro position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the methoxy groups serve as robust masking agents for hydroxyl functionalities or as permanent lipophilic contacts in the active site.

- **Salt-Form Utility:** The hydrochloride salt transforms the typically oily or low-melting free base into a crystalline, non-hygroscopic solid, facilitating precise weighing and enhancing shelf-stability.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9][10]

Property	Specification
IUPAC Name	5-Chloro-2,3-dimethoxypyridine hydrochloride
Molecular Formula	C ₇ H ₈ ClNO ₂ · HCl
Molecular Weight	210.06 g/mol (Salt) / 173.59 g/mol (Free Base)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol, Water (with dissociation); Sparingly soluble in DCM.
pKa (Calc)	~2.5 (Pyridine N) – Note: Methoxy groups lower basicity compared to pyridine.
Key Impurities	5-Chloro-2-methoxypyridin-3-ol (Des-methyl); 5-Chloro-2,3-dihydroxypyridine (Hydrolysis product).

Synthetic Architecture: The "De Novo" Construction

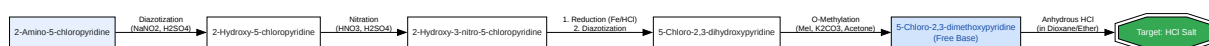
While commercial routes often rely on the methylation of chlorinated precursors, high-purity synthesis requires a pathway that avoids regioisomeric mixtures. The most robust "self-validating" protocol proceeds via the 2-Amino-5-chloropyridine lineage, ensuring the chlorine atom is fixed at C5 before the oxygen functionalities are introduced.

Mechanism of Action (The "Why"):

- **Step 1 (Hydroxylation):** We cannot directly methoxylate 2,3,5-trichloropyridine with high regioselectivity. Instead, we install oxygen atoms sequentially.

- Step 2 (Differentiation): By using a nitro-reduction sequence, we distinguish the C2 and C3 positions.
- Step 3 (Salt Formation): The final HCl salt formation must be anhydrous to prevent acid-catalyzed hydrolysis of the C2-methoxy group back to the pyridone.

Visual Synthesis Workflow



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Caption: Stepwise construction of the 5-chloro-2,3-dimethoxypyridine core ensuring regiochemical purity.

Detailed Experimental Protocol (Pathway B)

Stage 1: Preparation of the Dihydroxy Core

- Nitration: Dissolve 2-hydroxy-5-chloropyridine in conc. H_2SO_4 . Add fuming HNO_3 dropwise at 0°C . The hydroxyl group at C2 directs the nitro group to the C3 position (ortho).
- Reduction & Hydrolysis: Reduce the nitro group ($\text{Fe}/\text{NH}_4\text{Cl}$) to the amine. Perform a second diazotization ($\text{NaNO}_2/\text{H}_2\text{SO}_4/\text{H}_2\text{O}$) to convert the C3-amine to a C3-hydroxyl.
 - Checkpoint: Verify formation of 5-chloro-2,3-dihydroxypyridine by LC-MS ($\text{M}-\text{H} = 144$).

Stage 2: Double O-Methylation

- Setup: Charge a reactor with 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous Acetone (10V).
- Base Addition: Add Potassium Carbonate (K_2CO_3 , 3.0 eq) and stir for 30 min to form the diphenoxide anion.
- Alkylation: Add Methyl Iodide (MeI , 2.5 eq) dropwise. Reflux for 6–12 hours.

- Critical Control: Monitor the disappearance of the mono-methylated intermediate (5-chloro-2-methoxy-3-hydroxypyridine). If incomplete, C3-OH methylation is the slow step due to steric crowding.
- Workup: Filter inorganic salts. Evaporate solvent.[1][2][3] Partition residue between EtOAc and Water.[2][3][4] Dry organic layer (Na₂SO₄) and concentrate to yield the Free Base (Oil or low-melting solid).

Stage 3: Anhydrous Salt Formation (The Stability Step)

- Dissolve the free base in anhydrous Diethyl Ether or MTBE.
- Cool to 0°C.
- Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq).
- Observation: A white precipitate forms immediately.
- Filtration: Filter under N₂ atmosphere (hygroscopic risk). Wash with cold ether. Dry under vacuum at 40°C.

Applications in Drug Discovery

The 5-chloro-2,3-dimethoxypyridine scaffold is primarily utilized as an electrophile in transition-metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The C5-Cl bond is activated for oxidative addition by Palladium, facilitated by the electron-withdrawing nature of the pyridine ring, despite the donating effects of the methoxy groups.

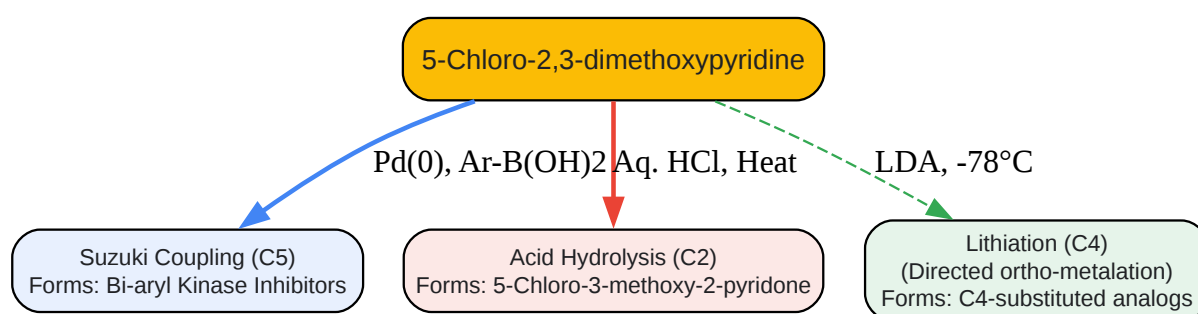
- Standard Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.
- Target Class: This reaction is frequently used to attach the pyridine ring to aryl boronic acids, creating bi-aryl cores common in p38 MAP Kinase and VEGFR inhibitors.

Regioselective Demethylation

For SAR (Structure-Activity Relationship) studies, the methoxy groups can be selectively cleaved:

- C2-OMe Cleavage: Treatment with aqueous HBr or HCl at reflux preferentially hydrolyzes the C2-OMe to the carbonyl (pyridone) tautomer due to the stabilization of the resulting amide-like structure.
- C3-OMe Cleavage: Requires stronger Lewis acids (e.g., BBr₃) and is generally slower.

Reaction Logic Diagram



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Caption: Divergent reactivity profile. C5 is the primary coupling vector; C2 is the metabolic soft spot.

Quality Control & Analytics

To ensure the integrity of the hydrochloride salt, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm.
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 min.

- Detection: UV at 254 nm (Pyridine absorption).
- Pass Criteria: Purity > 98.0% (Area %).

Impurity Profile

Impurity	Origin	Retention Time (Rel)
2,3-Dimethoxypyridine	De-chlorination (Hydrogenolysis byproduct)	~0.8 RRT
5-Chloro-2-methoxy-3-hydroxypyridine	Incomplete Methylation (Stage 2)	~0.6 RRT
5-Chloro-3-methoxy-2-pyridone	Hydrolysis (Storage in humid conditions)	~0.5 RRT

Handling & Safety (E-E-A-T)

- Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which forms a sticky hydrate and promotes hydrolysis. Store in a desiccator at -20°C.
- Corrosivity: As an acid salt, it is corrosive to mucous membranes. Use standard PPE (nitrile gloves, safety glasses).
- Stability: Stable for >2 years if kept dry and frozen. Solutions in DMSO are stable for 24 hours at room temperature.

References

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